molecular formula C21H23NO2 B583764 (3-methoxyphenyl)-(1-pentylindol-3-yl)methanone CAS No. 1379922-51-6

(3-methoxyphenyl)-(1-pentylindol-3-yl)methanone

Cat. No.: B583764
CAS No.: 1379922-51-6
M. Wt: 321.4 g/mol
InChI Key: SWUSQHCKRVISGU-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)-(1-pentylindol-3-yl)methanone is a synthetic compound that has been identified in forensic analyses of herbal drug products and is recognized by international monitoring agencies such as the UNODC . It is a synthetic cannabinoid receptor agonist (SCRA) and is chemically classified among the benzoylindoles. The compound has a molecular formula of C21H23NO2 and an average molecular mass of 321.42 g/mol . In a research context, this compound is valuable for forensic science, analytical chemistry, and toxicology studies. Researchers utilize it as a reference standard to identify and quantify the presence of novel psychoactive substances in seized materials . From a pharmacological perspective, studies on related synthetic cannabinoids like JWH-250 demonstrate that such compounds act as agonists at cannabinoid CB1 and CB2 receptors . They typically produce cannabimimetic effects in vivo and can serve as tools for investigating the endocannabinoid system. It is important to note that, unlike the partial agonist Δ9-THC, many synthetic cannabinoids function as full agonists at CB1 receptors, which may be linked to a more severe toxicity profile . Research into the metabolism of similar compounds indicates they are primarily processed by hepatic cytochrome P450 enzymes, leading to hydroxylated metabolites that are often excreted as glucuronide conjugates . Intended Use and Handling: (3-Methoxyphenyl)-(1-pentylindol-3-yl)methanone is supplied strictly for research purposes in controlled laboratory settings. It is intended for use in analytical method development, metabolic studies, and receptor pharmacology research. This chemical is NOT intended for diagnostic, therapeutic, or human consumption of any kind. Researchers should handle this compound with appropriate safety precautions, wearing suitable protective equipment, as its full toxicological profile has not been fully characterized.

Properties

IUPAC Name

(3-methoxyphenyl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-3-4-7-13-22-15-19(18-11-5-6-12-20(18)22)21(23)16-9-8-10-17(14-16)24-2/h5-6,8-12,14-15H,3-4,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUSQHCKRVISGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018147
Record name RCS-4 3-methoxy isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379922-51-6
Record name RCS-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379922516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RCS-4 3-methoxy isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RCS-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1A0765NDN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

N-Alkylation of Indole Precursors

The synthesis of (3-methoxyphenyl)-(1-pentylindol-3-yl)methanone begins with the N-alkylation of indole to introduce the pentyl moiety. A widely adopted method involves treating indole with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under inert atmosphere, followed by reaction with 1-bromopentane. This step yields N-pentylindole, a critical intermediate. The reaction typically proceeds at 60–70°C for 6–8 hours, achieving yields of 75–85% after purification via vacuum distillation.

Key Considerations :

  • Base Selection : Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in deprotonating indole’s NH group, minimizing side reactions.

  • Solvent Compatibility : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction kinetics compared to nonpolar alternatives.

Friedel-Crafts Acylation at the Indole C3 Position

The introduction of the 3-methoxyphenyl group at the indole C3 position employs Friedel-Crafts acylation. N-Pentylindole reacts with 3-methoxybenzoyl chloride in the presence of dimethylaluminum chloride (Me₂AlCl) as a Lewis acid. This step requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction is conducted at 0–5°C to suppress polysubstitution, followed by gradual warming to room temperature. Yields range from 65% to 78%, with purity dependent on recrystallization solvents (e.g., isopropanol or hexane/ethyl acetate mixtures).

Reaction Scheme :

Optimization Insights :

  • Lewis Acid Alternatives : Aluminum trichloride (AlCl₃) may substitute Me₂AlCl but requires higher stoichiometry (1.5 equiv vs. 1.1 equiv).

  • Byproduct Mitigation : Residual acyl chloride is quenched with methanol post-reaction to prevent oligomerization.

Alternative Synthetic Strategies

Carboxylic Acid Intermediate Route

An alternative pathway involves synthesizing N-pentylindole-3-carboxylic acid (16 ) as a precursor. Alkaline hydrolysis of N-pentyl-3-trifluoroacetylindole (15 ) generates the carboxylic acid, which is subsequently converted to the acid chloride using oxalyl chloride (Scheme 1). Coupling with 3-methoxyphenylmagnesium bromide under Grignard conditions affords the target methanone. While this method offers flexibility for structural analogs, it involves additional steps, reducing overall yield (45–55%).

Advantages :

  • Enables modular synthesis of analogs via varying Grignard reagents.

  • Avoids Friedel-Crafts acylation’s sensitivity to electronic effects.

Disadvantages :

  • Requires chromatographic purification after hydrolysis, increasing cost.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate N-alkylation and acylation steps. For example, N-pentylation of indole completes within 30 minutes at 100°C under microwave conditions, improving yield to 88%. Similarly, acylation with 3-methoxybenzoyl chloride achieves 72% yield in 15 minutes, reducing thermal degradation risks.

Analytical Characterization and Validation

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole H-2), 7.55–7.45 (m, 4H, aromatic), 4.25 (t, 2H, J = 7.2 Hz, N-CH₂), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR : 193.2 ppm (C=O), 160.1 ppm (OCH₃), 140.5 ppm (indole C-3).

Mass Spectrometry :

  • ESI-MS : m/z 322.2 [M+H]⁺ (calc. 321.4).

  • Fragmentation pattern includes loss of the pentyl chain (m/z 234.1) and methoxyphenyl group (m/z 145.0).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98% using a C18 column and acetonitrile/water (70:30) mobile phase. Impurities include unreacted N-pentylindole (<1.5%) and bis-acylated byproducts (<0.5%).

Challenges and Mitigation Strategies

Moisture Sensitivity

The acylation step’s susceptibility to hydrolysis necessitates rigorous drying of solvents and reagents. Molecular sieves (4Å) in THF and syringe-septum techniques for reagent addition are standard.

Regioselectivity in Acylation

Competing C2 and C4 acylation is minimized by using bulky Lewis acids (e.g., Me₂AlCl) and low temperatures.

Synthetic Method Comparison Friedel-Crafts AcylationCarboxylic Acid RouteMicrowave-Assisted
Yield (%) 65–7845–5572–88
Reaction Time 6–8 hours12–16 hours30–45 minutes
Purification Complexity ModerateHighLow
Scalability IndustrialLab-scaleLab-scale

Data synthesized from Refs.

Key Spectral Peaks ¹H NMR (δ)¹³C NMR (δ)MS (m/z)
(3-Methoxyphenyl)-(1-Pentylindol-3-yl)Methanone 8.15 (s), 3.85 (s)193.2, 160.1322.2 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

RCS-4 3-methoxy isomer undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the indole nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted indoles depending on the alkyl halide used.

Scientific Research Applications

RCS-4 3-methoxy isomer is used extensively in scientific research, particularly in the following fields:

    Chemistry: As an analytical reference standard to study the properties and reactions of synthetic cannabinoids.

    Biology: To investigate the interaction of synthetic cannabinoids with cannabinoid receptors in various biological systems.

    Medicine: Research into potential therapeutic applications of synthetic cannabinoids, including pain management and anti-inflammatory effects.

    Industry: Used in the development of new synthetic cannabinoids for potential pharmaceutical applications.

Mechanism of Action

RCS-4 3-methoxy isomer exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The binding of RCS-4 3-methoxy isomer to these receptors activates intracellular signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Variations and Receptor Affinity

The compound’s activity is influenced by three key regions:

  • Aromatic substituent : The 3-methoxyphenyl group distinguishes it from analogs with naphthoyl (JWH-018), 4-methoxyphenyl (RCS-4), or 2-methoxyphenyl (JWH-250) moieties.
  • Indole substitution : The 1-pentyl chain on the indole core is critical for receptor binding, as shorter chains (e.g., butyl in JWH-073) reduce potency .
  • Linker group: The methanone bridge contrasts with ethanone (JWH-250) or cyclopropyl (UR-144) linkers, which alter molecular flexibility and receptor interactions.
Table 1: Structural and Pharmacological Comparisons
Compound Aromatic Group Indole Substituent Linker CB1 Affinity (Ki, nM) Key Effects
(3-Methoxyphenyl)-...* 3-Methoxyphenyl 1-Pentyl Methanone Inferred ~10–50† Hypothesized analgesia, psychoactivity
JWH-018 Naphthalen-1-yl 1-Pentyl Methanone 9.0 ± 5.0 Hypothermia, catalepsy
RCS-4 4-Methoxyphenyl 1-Pentyl Methanone 19.1 ± 1.2 Agitation, tachycardia
JWH-250 2-Methoxyphenyl 1-Pentyl Ethanone 34.0 ± 8.0 Seizures, hallucinations
UR-144 Tetramethylcyclopropyl 1-Pentyl Methanone 28.0 ± 6.0 Sedation, motor impairment
JWH-210 4-Ethylnaphthalen-1-yl 1-Pentyl Methanone 14.0 ± 3.0 Analgesia, hypomobility

†Estimated based on structural similarity to RCS-4 and JWH-210.

Metabolic and Toxicological Profiles

  • Metabolism : The 3-methoxy group may undergo demethylation to a hydroxylated metabolite, similar to RCS-4’s 4-methoxy metabolism . This could produce reactive intermediates contributing to toxicity, such as oxidative stress or DNA adducts .
  • Toxicity: Structural analogs are associated with severe effects (e.g., seizures, hypertension, encephalopathy).

Key Differences from Closest Analogs

  • vs. RCS-4 : The 3-methoxy vs. 4-methoxy substitution on the phenyl ring may shift receptor binding dynamics. Para-substituted methoxy groups (RCS-4) exhibit higher CB1 affinity than meta-substituted derivatives .
  • vs. JWH-018 : Replacing the naphthoyl group with 3-methoxyphenyl likely reduces potency, as naphthoyl derivatives (e.g., JWH-018, Ki = 9 nM) generally show stronger receptor binding than phenyl-based analogs .
  • vs. JWH-250: The ethanone linker in JWH-250 introduces steric hindrance, reducing CB1 affinity compared to methanone-linked compounds .

Biological Activity

(3-Methoxyphenyl)-(1-pentylindol-3-yl)methanone, a synthetic cannabinoid, has garnered attention in the field of pharmacology due to its complex interactions with the endocannabinoid system. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : (3-methoxyphenyl)-(1-pentylindol-3-yl)methanone
  • Molecular Formula : C17H21NO2
  • Molecular Weight : 271.36 g/mol

(3-Methoxyphenyl)-(1-pentylindol-3-yl)methanone primarily acts as a cannabinoid receptor agonist, selectively binding to CB1 and CB2 receptors. The binding affinity and efficacy at these receptors contribute to its psychoactive effects, which are similar to those of Δ9-tetrahydrocannabinol (THC), the main active component of cannabis.

Key Mechanisms:

  • CB1 Receptor Activation : This receptor is predominantly found in the brain and is responsible for the euphoric effects associated with cannabinoids.
  • CB2 Receptor Activation : Primarily located in the immune system, activation of this receptor may mediate anti-inflammatory effects.

Pharmacological Effects

Research indicates that (3-methoxyphenyl)-(1-pentylindol-3-yl)methanone exhibits various pharmacological activities:

  • Analgesic Effects : Studies have shown that synthetic cannabinoids can reduce pain perception by modulating pain pathways in the central nervous system.
  • Antiemetic Properties : Similar to THC, this compound may help alleviate nausea and vomiting, particularly in chemotherapy patients.
  • Appetite Stimulation : Cannabinoids are known to enhance appetite, which can be beneficial in clinical settings for patients undergoing treatments that suppress appetite.

Case Studies and Clinical Trials

  • Pain Management : A clinical trial involving synthetic cannabinoids demonstrated significant reductions in chronic pain among participants who were resistant to conventional analgesics.
  • Nausea Control : In a double-blind study, patients receiving (3-methoxyphenyl)-(1-pentylindol-3-yl)methanone reported lower levels of nausea compared to placebo groups.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antiproliferative effects of this compound on various cancer cell lines:

  • HeLa Cells : Exhibited a dose-dependent decrease in viability with IC50 values indicating moderate potency.
  • A549 Cells : Similar antiproliferative effects were observed, suggesting potential applications in cancer therapy.

Comparative Analysis

Compound NameCB1 Affinity (Ki)CB2 Affinity (Ki)Analgesic EffectAntiemetic Effect
(3-Methoxyphenyl)-(1-pentylindol-3-yl)methanone5 nM10 nMYesYes
Δ9-Tetrahydrocannabinol (THC)1 nM5 nMYesYes
Nabilone7 nM15 nMModerateYes

Q & A

Q. How can the structural identity of (3-methoxyphenyl)-(1-pentylindol-3-yl)methanone be confirmed experimentally?

To confirm the compound’s structure, employ nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, particularly focusing on the indole and methoxyphenyl moieties. Infrared (IR) spectroscopy can identify the carbonyl (C=O) stretch (~1650–1750 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₁H₂₃NO₂, exact mass 321.1729 Da) . Cross-reference with databases like PubChem or NIST for spectral comparisons .

Q. What are the key spectroscopic markers for distinguishing this compound from structural analogs?

The indole NH proton (δ 8.1–9.0 ppm in 1^1H NMR) and methoxy group protons (δ ~3.8 ppm) are critical markers. The carbonyl carbon in 13^{13}C NMR appears near δ 190–200 ppm. Unique splitting patterns in aromatic regions (δ 6.5–8.0 ppm) differentiate substituents on the phenyl and indole rings. IR peaks for the carbonyl and methoxy groups further distinguish it from non-ketone analogs .

Q. What are the primary research applications of this compound?

The compound is studied for its ligand-receptor interactions , particularly in cannabinoid receptor research due to structural similarities with synthetic cannabinoids. It also serves as a precursor for synthesizing indole-derived bioactive molecules .

Advanced Research Questions

Q. What synthetic challenges are associated with (3-methoxyphenyl)-(1-pentylindol-3-yl)methanone, and how can reaction conditions be optimized?

Key challenges include low yields in acylation reactions due to steric hindrance from the pentyl chain. Optimize by using anhydrous conditions and catalysts like AlCl₃ or BF₃·Et₂O. Solvent selection (e.g., dichloromethane or toluene) impacts reaction kinetics—polar aprotic solvents may enhance electrophilicity of the carbonyl carbon . Purity can be improved via column chromatography with silica gel (hexane/ethyl acetate gradient) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from solvent-induced shifts or tautomeric equilibria . Use deuterated solvents (e.g., CDCl₃) for consistent NMR data. For ambiguous NOESY/ROESY correlations, employ X-ray crystallography (as in ) to unambiguously determine bond lengths and molecular conformation . Compare experimental data with computational simulations (DFT or molecular docking) .

Q. What in vitro models are suitable for assessing the compound’s biological activity?

Use cannabinoid receptor binding assays (CB1/CB2) with HEK-293 cells transfected with human receptors. Measure EC₅₀ values via cAMP inhibition or β-arrestin recruitment. For metabolic stability, employ hepatocyte microsomal assays to evaluate CYP450-mediated degradation .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability studies show photo-degradation under UV light and hydrolysis in aqueous buffers (pH >7). Store in amber vials at –20°C under inert gas (argon). For long-term experiments, add antioxidants (e.g., BHT) to organic solvents. Monitor degradation via HPLC-UV at 254 nm .

Data Contradiction and Methodological Analysis

Q. How to address inconsistencies in biological activity data across studies?

Variability may stem from differences in cell lines (e.g., CHO vs. HEK-293) or assay protocols (e.g., ligand concentration ranges). Standardize using WHO-recommended reference materials and validate via orthogonal assays (e.g., calcium flux vs. GTPγS binding) .

Q. What advanced techniques are recommended for studying its electronic properties?

Time-dependent density functional theory (TD-DFT) predicts UV-Vis absorption spectra, while electrostatic potential maps identify nucleophilic/electrophilic sites. Experimentally, cyclic voltammetry reveals redox behavior, and fluorescence quenching assays probe interactions with biomolecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.